

Etripamil: A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etripamil is a novel, fast-acting, intranasally delivered L-type calcium channel blocker developed by Milestone Pharmaceuticals for the acute treatment of paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation with rapid ventricular rate (AFib-RVR). [1][2] As a new chemical entity, etripamil was designed to provide a rapid-response therapy that can be self-administered by patients outside of a healthcare setting, addressing a significant unmet need for episodic cardiovascular conditions.[1][3] Its development program has demonstrated a favorable efficacy and safety profile in multiple clinical trials, leading to its recent FDA approval under the brand name CARDAMYSTTM.[4] This guide provides an indepth technical overview of the discovery, development, mechanism of action, and clinical evaluation of etripamil.

Discovery and Rationale for Development

The development of **etripamil** was driven by the need for a rapid, safe, and effective treatment for PSVT that patients could self-administer at the onset of an episode.[3][5] Existing treatments were often limited to vagal maneuvers, which are frequently unsuccessful, or intravenous therapies administered in a hospital setting.[3] "Pill-in-the-pocket" oral medications have slower absorption and variable efficacy.[3][5]







Milestone Pharmaceuticals focused on creating a new chemical entity that preserved the beneficial pharmacology of known calcium channel blockers while altering its pharmacokinetic profile for rapid onset and short duration of action.[1] The result was **etripamil**, a non-dihydropyridine phenylalkylamine L-type calcium channel antagonist, structurally similar to verapamil.[6][7] The key innovation was its formulation as a nasal spray, which allows for rapid absorption through the vascular nasal mucosa, with a time-to-peak plasma concentration of approximately 8 minutes.[1][6][7] The drug is metabolized by ubiquitous serum esterases to an inactive carboxylic acid, contributing to its short half-life of about 20 minutes.[6][7]

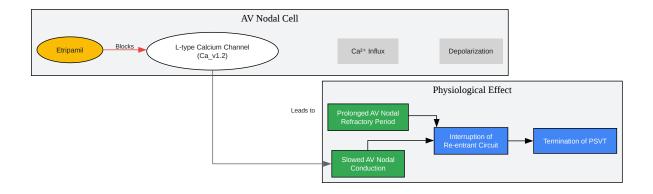
Mechanism of Action

Etripamil exerts its antiarrhythmic effect by selectively blocking L-type calcium channels (Ca_v1.2) in cardiac tissue, particularly within the atrioventricular (AV) node.[8][9] This blockade inhibits the influx of calcium ions into cardiac cells during depolarization.[8] In the context of PSVT, which is most commonly due to a re-entrant circuit involving the AV node (atrioventricular nodal re-entrant tachycardia or atrioventricular re-entrant tachycardia), this reduction in calcium current has two primary effects:[6]

- Slowed AV Nodal Conduction: By slowing the electrical conduction through the AV node, **etripamil** can interrupt the re-entrant circuit that sustains the tachycardia.[6][9]
- Prolonged AV Nodal Refractory Period: **Etripamil** increases the effective refractory period of the AV node, making it less likely to conduct the rapid impulses of the arrhythmia.[6]

High-density electroanatomic mapping has suggested that **etripamil** causes a loss of voltage in the slow pathway bridge of the AV node, with a gradual recovery that mirrors the observed changes in atrioventricular block cycle length.[6]





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Mechanism of action of intranasal etripamil in terminating PSVT.

Preclinical Development

Preclinical evaluation of **etripamil** was primarily conducted in cynomolgus macaques to assess its pharmacokinetics, pharmacodynamics, and safety profile.[8][10]

Pharmacokinetics and Pharmacodynamics

Intravenous administration in conscious cynomolgus monkeys demonstrated a dose-dependent increase in systemic exposure, with a mean half-life ranging from 12.3 to 20.8 minutes.[11] **Etripamil** produced dose-dependent increases in the PR interval and decreases in systolic blood pressure.[11] These preclinical studies established a pharmacokinetic and pharmacodynamic profile suitable for a rapid-acting, on-demand therapy.[8]

Toxicology

Systemic and local toxicity of once-weekly intranasal administration of **etripamil** was evaluated in cynomolgus macaques for 26 doses.[10]



- Systemic Toxicity: The no-observed-adverse-effect level (NOAEL) for systemic toxicity was
 the high dose of 5.7 mg/kg/dose, with no macroscopic or systemic microscopic findings at
 any dose.[10]
- Local Toxicity: The NOAEL for local toxicity was 1.9 mg/kg/dose.[10] At higher doses,
 etripamil-related adaptive and reactive local changes were observed in the nasal cavity,
 larynx, and nasopharynx, which showed partial to complete recovery after a 28-day period.
 [10]
- Clinical Signs: Transient clinical signs related to intranasal administration, such as nasal discharge and sneezing, were observed.[10]

These data supported the progression of etripamil into human clinical trials.[10]

Clinical Development

Etripamil has undergone a comprehensive clinical development program, primarily focusing on the treatment of PSVT, with a Phase 2 proof-of-concept trial in AFib-RVR.[1][12] The overarching program for PSVT is known as the NODE program.[4]

Phase 1 Studies

Phase 1 studies in healthy volunteers showed that **etripamil** had a rapid onset of action, reaching pharmacologically relevant plasma levels within five minutes of intranasal administration.[13]

Phase 2 Studies

The NODE-1 trial was a Phase 2, randomized, placebo-controlled, double-blind, dose-ranging study that evaluated the efficacy and safety of intranasal **etripamil** for the conversion of induced PSVT in a clinical setting.[6][14] The study found that **etripamil** at doses of 70-140 mg resulted in conversion rates of 65-95% compared to 35% with placebo, with a median conversion time of less than three minutes.[14][15]

The ReVeRA-201 trial was a Phase 2, multicenter, randomized, controlled study of **etripamil** nasal spray for the acute reduction of rapid ventricular rate in patients with symptomatic atrial fibrillation.[16][17][18] The study met its primary endpoint, with patients in the **etripamil** arm



experiencing a significantly greater mean reduction in ventricular rate compared to placebo.[16] [19]

Phase 3 Studies

The pivotal Phase 3 program for PSVT included the NODE-301 and RAPID (NODE-301 Part 2) trials.[4][20]

The RAPID trial was a multicenter, randomized, placebo-controlled, event-driven trial that enrolled 706 patients to evaluate the efficacy and safety of self-administered **etripamil** for PSVT in an at-home setting.[12][21][22] Patients who did not experience symptom relief within 10 minutes were instructed to self-administer a second dose.[21] The trial met its primary endpoint, with a significantly higher rate of conversion to sinus rhythm within 30 minutes for patients on **etripamil** compared to placebo.[12][21]

Open-Label Safety Studies

The NODE-302 and NODE-303 studies were open-label extension trials designed to evaluate the long-term safety and efficacy of **etripamil** for the management of recurrent PSVT episodes in a real-world setting.[6][23][24]

Clinical Trial Data

The following tables summarize the key quantitative data from the major clinical trials of **etripamil**.

Table 1: Efficacy of Etripamil in Paroxysmal Supraventricular Tachycardia (PSVT)



Trial	Treatment Arm	N	Primary Endpoint	Conversion Rate at 30 min	Median Time to Conversion
RAPID (Phase 3)	Etripamil 70 mg	~353	Time to conversion of PSVT to sinus rhythm	64.3%[12][25]	17.2 minutes[14] [25]
Placebo	~353	31.2%[12][25]	53.5 minutes[14]		
NODE-301 (Phase 3)	Etripamil 70 mg	-	Time to conversion of PSVT to sinus rhythm within 5 hours	53.7% (at 5 hours)[26]	Not the primary endpoint (5 hours)[27]
Placebo	-	34.7% (at 5 hours)[27]			
NODE-1 (Phase 2)	Etripamil 70- 140 mg	-	Conversion to sinus rhythm at 15 min	65-95%	< 3 minutes[14]
Placebo	-	35%[14]			

Data from multiple sources.[12][14][15][25][26][27]

Table 2: Efficacy of Etripamil in Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR) - ReVeRA-201 (Phase 2)



Parameter	Etripamil	Placebo	p-value
Mean Maximum Ventricular Rate Reduction (bpm)	34.97[16]	5.06[16]	< 0.0001[16]
Median Time to Max Reduction (minutes)	13[16]	-	
Patients Achieving VR < 100 bpm	58.3%[16][19]	4.0%[16][19]	< 0.0001[16]
Patients with ≥20% VR Reduction	66.7%[16] (67%[19])	0%[16][19]	< 0.0001[16]

Data from the ReVeRA-201 Phase 2 study.[16][19]

Table 3: Safety and Tolerability of Etripamil in PSVT

(RAPID Trial)

Adverse Event	Etripamil	Placebo
Nasal Discomfort	23%[28]	-
Nasal Congestion	13%[28]	-
Rhinorrhea	9%[28]	-
Randomized Treatment Emergent AEs (Mild)	68%[12][21]	-
Randomized Treatment Emergent AEs (Moderate)	31%[12][21]	-
Serious AEs related to Etripamil	None reported[12][21]	-

Most common adverse events were related to the nasal administration site and were transient. [12][21][28]

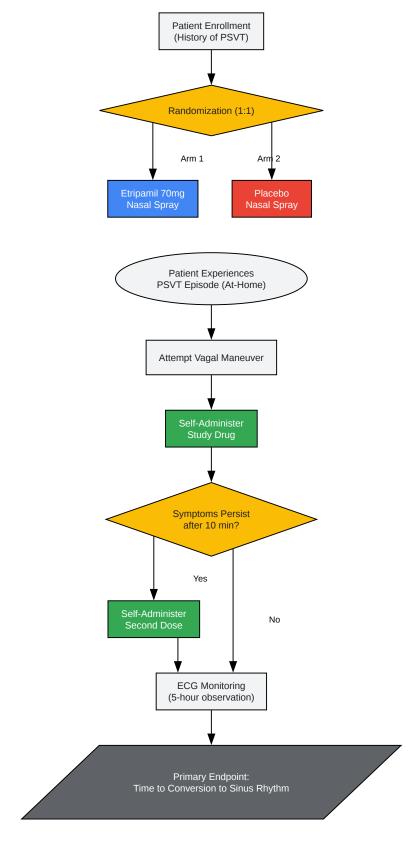


Experimental Protocols

Detailed experimental protocols for the clinical trials are extensive and proprietary. However, based on published literature, the general methodologies can be outlined.

Key Clinical Trial Design (RAPID - Phase 3)





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Simplified workflow of the RAPID Phase 3 clinical trial.



- Patient Population: Patients with a documented history of PSVT.[29]
- Design: Randomized, double-blind, placebo-controlled, event-driven, multicenter trial. [29]
- Procedure: After experiencing symptoms of PSVT that persisted after a vagal maneuver, patients were instructed to self-administer the intranasal spray.[24][29] An ambulatory cardiac monitoring system was used to capture continuous electrocardiogram (ECG) recordings.[24][29]
- Dosing: An initial 70 mg dose was administered. If symptoms persisted after 10 minutes, a second 70 mg dose could be self-administered.[15][24]
- Primary Endpoint: Time to conversion of adjudicated PSVT to sinus rhythm within a specified timeframe (e.g., 30 minutes for RAPID).[25][29]

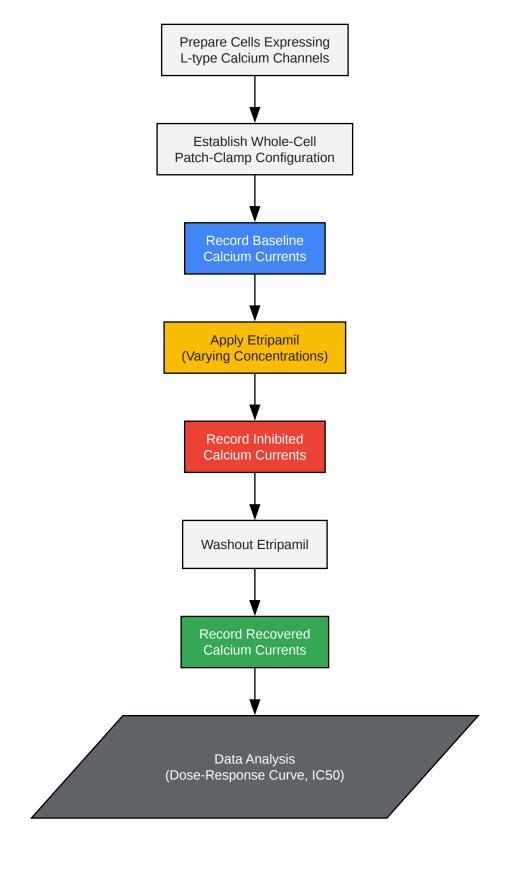
In Vitro Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition

This protocol outlines a general method for measuring the inhibitory effect of **etripamil** on L-type calcium channels.[30]

- Cell Line: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Ca v1.2 channels).[30]
- Method:
 - Establish a whole-cell patch-clamp recording configuration.[30]
 - Record baseline L-type calcium currents using a voltage step protocol (e.g., from a holding potential of -80 mV to a test potential of +10 mV).[30]
 - Perfuse the cells with an external solution containing different concentrations of etripamil.
 [30]
 - Record the currents at each concentration after the effect reaches a steady state.[30]
 - Wash out the drug to observe the reversibility of the effect.[30]



• Analysis: Determine the percentage of current inhibition and construct a dose-response curve to calculate the IC50.[30]





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General workflow for patch-clamp electrophysiology experiments.

Regulatory Milestones and Future Directions

Milestone Pharmaceuticals submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for **etripamil** for the treatment of PSVT.[2] After receiving a Complete Response Letter (CRL) in March 2025 related to Chemistry, Manufacturing, and Controls (CMC) issues, the company submitted a response and subsequently received FDA approval for CARDAMYST™ (**etripamil**) in December 2025.[4][20][31]

With the approval for PSVT, development for AFib-RVR is expected to proceed under a supplemental NDA (sNDA) pathway. Further studies are also underway to evaluate **etripamil** in pediatric patients with PSVT.[32] The successful development of **etripamil** represents a significant advancement in the management of episodic cardiac arrhythmias, empowering patients with a self-administered, on-demand treatment option.[12]

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